6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one 6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Brand Name: Vulcanchem
CAS No.: 7732-50-5
VCID: VC15884184
InChI: InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2
SMILES:
Molecular Formula: C8H9IO2
Molecular Weight: 264.06 g/mol

6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one

CAS No.: 7732-50-5

Cat. No.: VC15884184

Molecular Formula: C8H9IO2

Molecular Weight: 264.06 g/mol

* For research use only. Not for human or veterinary use.

6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one - 7732-50-5

Specification

CAS No. 7732-50-5
Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
IUPAC Name 2-iodo-4-oxatricyclo[4.2.1.03,7]nonan-5-one
Standard InChI InChI=1S/C8H9IO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2
Standard InChI Key HDHTTWLQAIUNEA-UHFFFAOYSA-N
Canonical SMILES C1C2CC3C1C(C2I)OC3=O

Introduction

Structural and Nomenclature Insights

IUPAC Nomenclature and Stereochemical Features

The systematic name 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one reflects its bicyclic framework:

  • Hexahydro: Indicates six hydrogen atoms saturating the bicyclic system.

  • 3,5-Methanocyclopenta[b]furan: Describes a fused cyclopentane and furan ring system bridged by a methane group.

  • 2-one: Denotes a ketone functional group at the 2-position of the furan ring.

The iodine atom at the 6-position introduces steric and electronic effects that influence reactivity. X-ray crystallography of analogous spiroselenurane catalysts confirms the rigidity of such bicyclic systems, which is critical for stereoselective transformations .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 6-Iodohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one is achieved via iodolactonization of alkenoic acids using iodine (I2\text{I}_2) and a spiroselenurane catalyst (e.g., compound 4 from reference ). A representative procedure involves:

  • Substrate Preparation: 4-Pentenoic acid (16 µL, 0.15 mmol) in dichloromethane.

  • Catalyst Activation: Spiroselenurane 4 (8.8 mg, 0.015 mmol) facilitates iodine activation.

  • Reaction Conditions: Stirring at 0°C under argon, followed by purification via column chromatography .

This method yields the target compound in 92% yield (33 mg) as a colorless oil .

Spectral Characterization

Key spectral data corroborate the structure:

SpectrumData
1H^1 \text{H} NMR (400 MHz, CDCl3_3)δ 5.16 (d, J=5.0J = 5.0 Hz, 1H), 4.59 (tt, J=7.1J = 7.1, 3.4 Hz, 1H), 3.45–3.32 (m, 2H), 2.74–1.96 (m, 4H) .
13C^{13} \text{C} NMR (101 MHz, CDCl3_3)δ 176.2 (C=O), 78.5 (C-O), 28.9–7.3 (aliphatic carbons) .
HRMS (ESI)m/z calcd. for C5H7IO2\text{C}_5\text{H}_7\text{IO}_2 [M+H]+^+: 226.9662; found: 226.9663 .

Physicochemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, dichloromethane) but is less stable in protic solvents due to potential hydrolysis of the lactone ring. Its stability under inert atmospheres (argon) is critical for storage .

Reactivity Profile

  • Iodine Participation: The iodine atom acts as an electrophilic center, enabling nucleophilic substitutions.

  • Lactone Ring: Susceptible to ring-opening reactions under basic conditions, forming carboxylate intermediates.

Applications in Organic Synthesis

Iodolactonization Reactions

The compound serves as a key intermediate in the synthesis of iodolactones, which are precursors to bioactive molecules. For example:

  • Synthesis of 5-(Iodomethyl)dihydrofuran-2(3H)-one: Achieved via iodine-mediated cyclization of 4-pentenoic acid, yielding 98% product .

  • Diastereoselective Reactions: Substituents on the lactone ring influence diastereomer ratios (e.g., 75:25 in 5-(iodomethyl)-3-methyldihydrofuran-2(3H)-one) .

Catalytic Disproportionation of H2O2\text{H}_2\text{O}_2H2O2

Spiroselenurane catalysts derived from similar bicyclic frameworks activate H2O2\text{H}_2\text{O}_2 into H2O\text{H}_2\text{O} and O2\text{O}_2, mimicking catalase enzymes. The iodine substituent enhances electrophilicity, facilitating peroxide bond cleavage .

Mechanistic Insights

Activation of I2\text{I}_2I2 and NBS\text{NBS}NBS

The spiroselenurane catalyst 4 coordinates with I2\text{I}_2, polarizing the I-I\text{I-I} bond and enabling electrophilic iodination. This mechanism is supported by:

  • 77Se^{77} \text{Se} NMR: Shifts from δ 415.7 (free catalyst) to δ 654.6 (iodine-bound) confirm Se···I interactions .

  • Mass Spectrometry: Detection of intermediates like C32H22N4O480Se\text{C}_{32}\text{H}_{22}\text{N}_4\text{O}_4^{80}\text{Se} (m/z 607.0907) validates proposed catalytic cycles .

Catalase-Like Activity

The catalyst follows a two-step mechanism:

  • H2O2\text{H}_2\text{O}_2 oxidizes the selenium center, forming a hydroxy perhydroxy intermediate.

  • A second H2O2\text{H}_2\text{O}_2 molecule reduces the intermediate, releasing O2\text{O}_2 and regenerating the catalyst .

Future Directions

Biological Activity Screening

Despite its synthetic utility, the compound’s potential antimicrobial or anticancer properties remain unexplored. Structural analogs with selenium or sulfur substitutions could offer enhanced bioactivity.

Green Chemistry Applications

Optimizing catalytic efficiency in H2O2\text{H}_2\text{O}_2 activation could advance oxidant-free synthetic methodologies, reducing environmental impact .

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